2-[(Diethylamino)methyl]pyridin-3-ol
Description
“2-[(Diethylamino)methyl]pyridin-3-ol” is a chemical compound with the molecular formula C10H16N2O . It has a molecular weight of 180.25 g/mol.
Synthesis Analysis
One method of synthesizing this compound involves the reaction of 4-hydroxypyridine with an aqueous dimethylamine solution and an aqueous formalin solution. The mixture is stirred at 50°C for 4 hours. The solvent is then evaporated under reduced pressure, and the resulting crystals are collected by filtration .
Molecular Structure Analysis
The molecular structure of “2-[(Diethylamino)methyl]pyridin-3-ol” consists of a pyridine ring with a diethylamino methyl group attached to the second carbon and a hydroxyl group attached to the third carbon .
Scientific Research Applications
1. Organic Synthesis
2-[(Diethylamino)methyl]pyridin-3-ol is used as an intermediate in the synthesis of organic materials. A study by Wang (2021) discusses the synthesis of 4-nitro 2-diethylamino 5-methyl pyridine, a compound derived from 2-[(Diethylamino)methyl]pyridin-3-ol, emphasizing its use in pharmaceutical synthesis and production of organic materials.
2. Structural Insights in Chemistry
The compound has relevance in the study of novel pyrimidinones, which have inherent biological activity. Craciun et al. (1998) investigated the synthesis and structural insights of novel 2-diethylamino-6-methyl-4(i//)-pyrimidinones, highlighting the compound's role in advancing the understanding of such structures in chemistry (Craciun, Kovacs, Crăciun, & Mager, 1998).
3. Nanoparticle Sensitization
Research by Tigaa, Lucas, & de Bettencourt-Dias (2017) demonstrated the use of similar compounds in sensitizing the emission of lanthanide ions. This study shows the potential of 2-[(Diethylamino)methyl]pyridin-3-ol derivatives in enhancing the efficiency of nanoparticles in various applications, such as in materials science (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
4. Biocatalysis
2-[(Diethylamino)methyl]pyridin-3-ol derivatives are also significant in biocatalysis. Stankevičiūtė et al. (2016) explored the oxyfunctionalization of pyridine derivatives using Burkholderia sp., indicating the compound's importance in the biotransformation of pyridine derivatives, a key process in the chemical industry (Stankevičiūtė, Vaitekūnas, Petkevičius, Gasparavičiūtė, Tauraitė, & Meškys, 2016).
5. Potassium Channel Studies
In the field of medicinal chemistry, the compound is used to study potassium channel openers. Brown et al. (1993) synthesized derivatives of 2-[(Diethylamino)methyl]pyridin-3-ol for testing potassium-induced contraction of rat aorta, showcasing its potential in developing new pharmaceuticals (Brown, Chapman, Mason, Palfreyman, Vicker, & Walsh, 1993).
properties
IUPAC Name |
2-(diethylaminomethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-12(4-2)8-9-10(13)6-5-7-11-9/h5-7,13H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVKRYYPFVVIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944283 | |
Record name | 2-[(Diethylamino)methyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diethylamino)methyl]pyridin-3-ol | |
CAS RN |
2168-14-1 | |
Record name | 2-[(Diethylamino)methyl]-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2168-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC73716 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Diethylamino)methyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Diethylaminomethyl)-3-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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